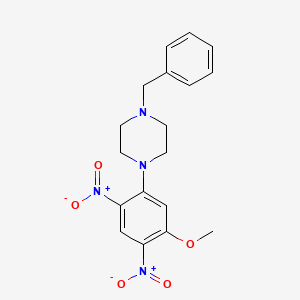
1-benzyl-4-(5-methoxy-2,4-dinitrophenyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-benzyl-4-(5-methoxy-2,4-dinitrophenyl)piperazine, also known as BDMP, is a chemical compound that has gained significant attention in the scientific community due to its potential pharmacological properties. BDMP belongs to the family of piperazines, which are heterocyclic compounds that have been widely used in medicinal chemistry due to their diverse biological activities.
Mecanismo De Acción
The mechanism of action of 1-benzyl-4-(5-methoxy-2,4-dinitrophenyl)piperazine is not fully understood. However, it has been shown to act as a partial agonist at the 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. 1-benzyl-4-(5-methoxy-2,4-dinitrophenyl)piperazine has also been shown to have affinity for other serotonin receptors, such as the 5-HT1A and 5-HT2C receptors.
Biochemical and physiological effects:
1-benzyl-4-(5-methoxy-2,4-dinitrophenyl)piperazine has been shown to have a range of biochemical and physiological effects. It has been shown to increase the release of dopamine, norepinephrine, and serotonin in the brain, which may contribute to its antidepressant and anxiolytic effects. 1-benzyl-4-(5-methoxy-2,4-dinitrophenyl)piperazine has also been shown to have antipsychotic effects, as it can block the activity of dopamine receptors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-benzyl-4-(5-methoxy-2,4-dinitrophenyl)piperazine has several advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained in high purity. Additionally, 1-benzyl-4-(5-methoxy-2,4-dinitrophenyl)piperazine has a well-defined mechanism of action and has been extensively studied for its pharmacological properties. However, there are also limitations to the use of 1-benzyl-4-(5-methoxy-2,4-dinitrophenyl)piperazine in lab experiments. It has a relatively short half-life, which may limit its usefulness in certain studies. Additionally, 1-benzyl-4-(5-methoxy-2,4-dinitrophenyl)piperazine has been shown to have potential toxicity at high doses, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for research on 1-benzyl-4-(5-methoxy-2,4-dinitrophenyl)piperazine. One area of interest is the development of more potent and selective compounds that target the 5-HT2A receptor. Additionally, there is interest in investigating the potential use of 1-benzyl-4-(5-methoxy-2,4-dinitrophenyl)piperazine and related compounds in the treatment of various psychiatric disorders, such as depression, anxiety, and schizophrenia. Further research is also needed to fully understand the mechanism of action of 1-benzyl-4-(5-methoxy-2,4-dinitrophenyl)piperazine and its potential effects on the brain and body.
Métodos De Síntesis
The synthesis of 1-benzyl-4-(5-methoxy-2,4-dinitrophenyl)piperazine can be achieved through several methods, including the reaction of 1-benzylpiperazine with 5-methoxy-2,4-dinitrobenzoyl chloride in the presence of a base. Another method involves the reaction of 1-benzylpiperazine with 5-methoxy-2,4-dinitrophenyl isocyanate in the presence of a catalyst. The synthesis of 1-benzyl-4-(5-methoxy-2,4-dinitrophenyl)piperazine has been optimized to obtain high yields and purity.
Aplicaciones Científicas De Investigación
1-benzyl-4-(5-methoxy-2,4-dinitrophenyl)piperazine has been extensively studied for its potential pharmacological applications. It has been shown to have significant affinity for serotonin receptors, particularly the 5-HT2A receptor. 1-benzyl-4-(5-methoxy-2,4-dinitrophenyl)piperazine has also been investigated for its potential use as a radioligand for imaging studies of the brain. Additionally, 1-benzyl-4-(5-methoxy-2,4-dinitrophenyl)piperazine has been studied for its potential use in the treatment of various psychiatric disorders, such as depression and anxiety.
Propiedades
IUPAC Name |
1-benzyl-4-(5-methoxy-2,4-dinitrophenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O5/c1-27-18-12-15(16(21(23)24)11-17(18)22(25)26)20-9-7-19(8-10-20)13-14-5-3-2-4-6-14/h2-6,11-12H,7-10,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYWIESAVKJSHDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)N2CCN(CC2)CC3=CC=CC=C3)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-4-(5-methoxy-2,4-dinitrophenyl)piperazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-benzyl-3-[(1-benzyl-4-piperidinyl)oxy]benzamide](/img/structure/B5110686.png)
![2-chloro-N-[2,2,2-trichloro-1-({[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B5110690.png)

![propyl 6-methyl-2-{[(2-phenyl-4-quinolinyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5110712.png)

![isobutyl 4-[4-(benzyloxy)-3-methoxyphenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5110724.png)

![1-(2-fluorophenyl)-4-({5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}acetyl)piperazine](/img/structure/B5110735.png)
![N-(2,4-difluorophenyl)-N'-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]thiourea](/img/structure/B5110742.png)


![4-[3-(4-allyl-2-methoxyphenoxy)propoxy]benzaldehyde](/img/structure/B5110762.png)
![N-ethyl-5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-N-(2-methyl-2-propen-1-yl)-3-isoxazolecarboxamide](/img/structure/B5110774.png)
![6-methyl-2-{[4-(4-methylphenoxy)butanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5110783.png)